

An In-Depth Technical Guide to 4-Bromo-2-piperidinopyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-piperidinopyridine

Cat. No.: B1277909

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This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of **4-Bromo-2-piperidinopyridine**, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific compound, information from closely related structures is included for comparative purposes where appropriate.

Core Molecular Data

4-Bromo-2-piperidinopyridine is a substituted pyridine derivative. Its structure consists of a pyridine ring brominated at the 4-position and substituted with a piperidine ring at the 2-position.

Molecular Structure:

The chemical structure of **4-Bromo-2-piperidinopyridine** is characterized by the IUPAC name 4-bromo-2-(piperidin-1-yl)pyridine.^[1]

Table 1: Molecular Properties of **4-Bromo-2-piperidinopyridine**

| Property | Value | Source |
|-------------------|--|------------|
| Molecular Formula | C ₁₀ H ₁₃ BrN ₂ | PubChem[1] |
| Molecular Weight | 241.13 g/mol | Calculated |
| IUPAC Name | 4-bromo-2-(piperidin-1-yl)pyridine | PubChem[1] |

Note: Experimental data such as melting point, boiling point, and solubility for **4-Bromo-2-piperidinopyridine** are not readily available in published literature.

Physicochemical and Spectral Data

While specific experimental spectral data for **4-Bromo-2-piperidinopyridine** is not available, data for related compounds can provide an indication of the expected spectral characteristics.

Table 2: Comparative Spectral Data of Related Compounds

| Compound | ¹ H NMR (CDCl ₃ , δ ppm) | ¹³ C NMR (CDCl ₃ , δ ppm) | Source |
|------------------------------|--|---|---------------------|
| 2,4-dibromopyridine | 8.21 (d, J=5.3 Hz, 1H), 7.71 (d, J=1.4 Hz, 1H), 7.43 (dd, J=5.3, 1.4 Hz, 1H) | 150.5, 142.5, 133.9, 130.9, 126.2 | Semantic Scholar[2] |
| 4-(1-pyrrolidinyl)piperidine | Data available for various conformers and solvents. | Data available for various conformers and solvents. | ResearchGate[3] |

Synthesis and Experimental Protocols

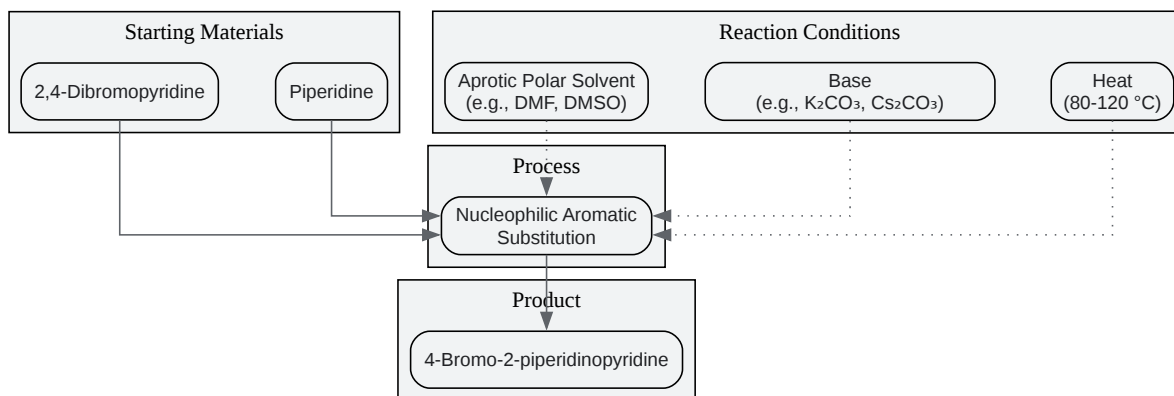
A specific, detailed experimental protocol for the synthesis of **4-Bromo-2-piperidinopyridine** is not documented in readily accessible scientific literature. However, a plausible synthetic route can be conceptualized based on established reactions for the synthesis of substituted pyridines. A potential approach involves the nucleophilic aromatic substitution of a suitable di-substituted pyridine with piperidine.

Proposed Synthetic Workflow:

A feasible synthetic pathway for **4-Bromo-2-piperidinopyridine** could start from 2,4-dibromopyridine. The greater lability of the bromine atom at the 2-position of the pyridine ring towards nucleophilic substitution compared to the 4-position would allow for a selective reaction with piperidine.

Experimental Protocol (Hypothetical):

- **Reaction Setup:** To a solution of 2,4-dibromopyridine (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add piperidine (1.1 equivalents).
- **Base:** The addition of a non-nucleophilic base, such as potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3) (2 equivalents), can be used to scavenge the HBr generated during the reaction.
- **Temperature:** The reaction mixture would likely require heating, potentially in the range of 80-120 °C, to facilitate the substitution. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Workup:** Upon completion, the reaction mixture would be cooled to room temperature and diluted with water. The aqueous phase would then be extracted with an organic solvent like ethyl acetate.
- **Purification:** The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield **4-Bromo-2-piperidinopyridine**.



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References

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Bromo-2-piperidinopyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277909#4-bromo-2-piperidinopyridine-molecular-structure-and-weight]

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Phone: (601) 213-4426

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